molecular formula C17H14BrN3O B297129 4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

Cat. No. B297129
M. Wt: 356.2 g/mol
InChI Key: XINXIIIGEQVXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Additionally, this compound has been shown to interact with specific receptors and enzymes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol has been shown to have various biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of specific enzymes involved in inflammation and cancer progression. Additionally, this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in various disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for specific receptors and enzymes, which makes it an ideal tool for studying specific signaling pathways and cellular processes. Additionally, this compound has been shown to have low toxicity and minimal side effects, which makes it a safe option for in vitro and in vivo experiments.
However, there are also some limitations associated with the use of 4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol in lab experiments. One of the main limitations is its high cost, which may limit its availability for some research groups. Additionally, this compound may have limited solubility in certain solvents, which may affect its bioavailability and efficacy in some experiments.

Future Directions

There are several future directions for the study of 4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol. One potential direction is the further optimization of its synthesis method to improve yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, this compound may have potential applications in the field of imaging techniques, and further research is needed to explore this possibility. Finally, the development of novel derivatives of 4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
In conclusion, 4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol is a promising compound with potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and its derivatives in the treatment of various diseases and in the field of imaging techniques.

Synthesis Methods

The synthesis of 4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol involves a multistep process. The first step involves the synthesis of 2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-amine, which is then reacted with 4-bromo-2-hydroxybenzaldehyde to yield 4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol. This synthesis method has been optimized for high yield and purity and is widely used in scientific research.

Scientific Research Applications

4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol has been extensively studied for its potential applications in various fields. In particular, this compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging techniques in biological systems.

properties

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

IUPAC Name

4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

InChI

InChI=1S/C17H14BrN3O/c1-10-8-15-12-4-2-3-5-14(12)19-17(21(15)20-10)13-9-11(18)6-7-16(13)22/h2-9,17,20,22H,1H3

InChI Key

XINXIIIGEQVXGM-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C3C=CC=CC3=NC(N2N1)C4=C(C=CC(=C4)Br)O

SMILES

CC1=CC2=C3C=CC=CC3=NC(N2N1)C4=C(C=CC(=C4)Br)O

Canonical SMILES

CC1=CC2=C3C=CC=CC3=NC(N2N1)C4=C(C=CC(=C4)Br)O

Origin of Product

United States

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